Acetic acid;azane;palladium;dihydrate

Description

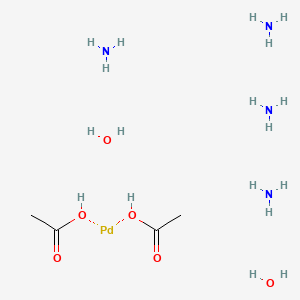

The compound "Acetic acid; azane; palladium; dihydrate" is a palladium-based coordination complex or salt incorporating acetic acid (CH₃COOH), ammonia (azane, NH₃), and two water molecules as ligands or counterions. For example, palladium(II) sulfate dihydrate (PdSO₄·2H₂O) is a related compound where palladium is coordinated with sulfate and water . Similarly, palladium nitrate dihydrate (Pd(NO₃)₂·2H₂O) is employed in metal-organic framework (MOF) synthesis .

Properties

Molecular Formula |

C4H24N4O6Pd |

|---|---|

Molecular Weight |

330.68 g/mol |

IUPAC Name |

acetic acid;azane;palladium;dihydrate |

InChI |

InChI=1S/2C2H4O2.4H3N.2H2O.Pd/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;2*1H2; |

InChI Key |

YANKIUHFRLFTED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.N.N.N.N.O.O.[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;azane;palladium;dihydrate typically involves the reaction of palladium nitrate with acetic acid in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium metal, which is dissolved in acetic acid under oxygen pressure. This method ensures high purity and avoids the formation of nitrogen-containing impurities .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;azane;palladium;dihydrate undergoes various types of chemical reactions, including:

Oxidation: The palladium center can be oxidized, leading to the formation of higher oxidation state palladium compounds.

Reduction: Palladium can be reduced to its metallic form, which is often used in catalytic processes.

Substitution: The acetate and ammonia ligands can be substituted by other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) compounds, while reduction reactions typically produce metallic palladium .

Scientific Research Applications

Acetic acid;azane;palladium;dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;azane;palladium;dihydrate exerts its effects involves the coordination of palladium with the acetate and ammonia ligands. This coordination facilitates various catalytic processes by stabilizing intermediate states and lowering activation energies. The molecular targets and pathways involved include the activation of C-H bonds and the facilitation of electron transfer reactions .

Comparison with Similar Compounds

Research Findings and Data

- Catalytic Efficiency: Palladium dihydrate complexes exhibit superior catalytic activity in cross-coupling reactions compared to non-hydrated analogs due to improved solubility and ligand exchange dynamics .

- Thermal Stability : Zinc acetate dihydrate decomposes at 100°C, releasing acetic acid, while palladium sulfate dihydrate remains stable up to 237°C .

- Industrial Relevance: Sodium tungstate dihydrate achieves 99% sulfur removal in fuel desulfurization, outperforming non-tungstate catalysts .

Biological Activity

Acetic acid;azane; palladium; dihydrate is a complex compound that combines acetic acid with azane (ammonia) and palladium in its dihydrate form. This compound has garnered attention in various fields, particularly in catalysis and biological activity. This article delves into the biological activities associated with this compound, examining its antimicrobial, anticancer, and other therapeutic potentials through diverse research findings.

Antimicrobial Properties

Research has indicated that palladium complexes, including those involving acetic acid and azane, exhibit significant antimicrobial activity. These compounds have been studied for their effectiveness against various bacterial strains. For instance, a study highlighted the potential of palladium complexes to inhibit the growth of pathogenic bacteria, suggesting a mechanism that involves disrupting bacterial cell membranes or interfering with metabolic processes .

Anticancer Activity

Palladium complexes have also been investigated for their anticancer properties. The interaction of palladium with biological molecules can lead to the formation of reactive species that may induce apoptosis in cancer cells. A case study demonstrated that certain palladium complexes showed selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of acetic acid;azane; palladium; dihydrate can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Palladium complexes can generate ROS, which are known to cause oxidative stress in cells, leading to cell death in cancerous tissues.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- DNA Interaction : Some studies suggest that palladium complexes can bind to DNA, interfering with replication and transcription processes.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A comprehensive evaluation of palladium complexes revealed their potential as antimicrobial agents. The study involved testing against Gram-positive and Gram-negative bacteria, showing promising results particularly against resistant strains .

- Anticancer Research : A specific case study focused on the effects of palladium complexes on breast cancer cell lines. The results indicated significant apoptosis induction mediated by ROS generation, highlighting the therapeutic potential of these compounds in oncology .

- Mechanistic Insights : Another research effort explored how these compounds interact at the molecular level with bacterial enzymes, providing insights into their mode of action and paving the way for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.